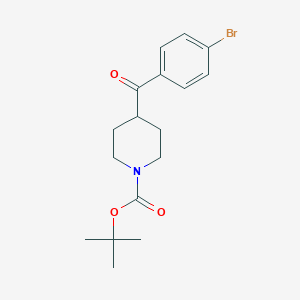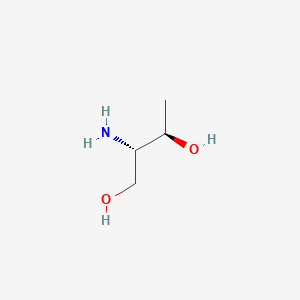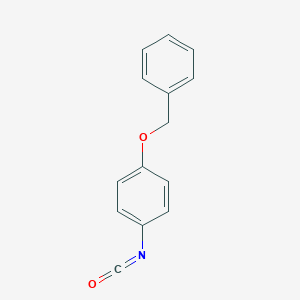
4-Benzyloxyphenyl isocyanate
Übersicht
Beschreibung
4-Benzyloxyphenyl isocyanate, also known as 1-(benzyloxy)-4-isocyanatobenzene, is an organic building block containing an isocyanate group .
Synthesis Analysis
Bio-based isocyanate synthesis can be carried out by the Curtius, Hoffman, or Lossen rearrangement . 4-Benzyloxyphenyl isocyanate may be used in the synthesis of 1,3,5-tris(4-benzyloxyphenyl)-1,3,5-triazinane-2,4,6-trione via cyclotrimerization .
Molecular Structure Analysis
The molecular formula of 4-Benzyloxyphenyl isocyanate is C14H11NO2 .
Chemical Reactions Analysis
4-Benzyloxyphenyl isocyanate is an organic building block that contains an isocyanate group. It may be used in the synthesis of 1,3,5-tris(4-benzyloxyphenyl)-1,3,5-triazinane-2,4,6-trione via cyclotrimerization .
Physical And Chemical Properties Analysis
4-Benzyloxyphenyl isocyanate has a molecular weight of 225.24 g/mol. It has a density of 1.0±0.1 g/cm3, a boiling point of 317.7±21.0 °C at 760 mmHg, and a flash point of 117.4±24.6 °C. It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 4 freely rotating bonds .
Wissenschaftliche Forschungsanwendungen
Applications in Energy Storage
4-Bromobenzyl isocyanate, a compound related to 4-benzyloxyphenyl isocyanate, has been explored as an electrolyte additive for lithium-ion batteries. Its electrochemical properties suggest potential for improving overcharge protection and charge/discharge performance in these batteries (Korepp et al., 2007).
Chemical Analysis and Monitoring
Isocyanates, including compounds structurally similar to 4-benzyloxyphenyl isocyanate, have been used to develop biomarkers for exposure monitoring. For instance, studies have synthesized isocyanate DNA adducts for biomonitoring of people exposed to xenobiotics (Beyerbach et al., 2006). Moreover, methods for determining isocyanate-specific albumin adducts in subjects exposed to isocyanates have been developed, aiding in the assessment of exposure sources and potential health risks (Sabbioni et al., 2010).
Synthetic Chemistry Applications
4-Benzyloxyphenyl isocyanate's structural analogues have been used in the synthesis of various compounds. For example, reactions of 3-arylimino-2-indolinones have led to the formation of key intermediates like isocyanate carboxamide, which are useful in synthetic chemistry (Azizian et al., 2000).
Materials Science and Polymer Chemistry
The synthesis of novel 4-benzyloxyphenyl liquid crystal compounds has been reported, showcasing the potential of such compounds in materials science, particularly in the field of liquid crystals (Balkanli et al., 2021). Additionally, isocyanate functional benzoxazine compounds have been used to improve the thermal properties of polymers, highlighting their utility in enhancing material stability (Chiou et al., 2013).
Analytical Methods Development
Innovative analytical methods using isocyanates, like 4-benzyloxyphenyl isocyanate, have been developed for monitoring airborne isocyanates. This includes the use of 4-nitro-7-piperazino-2,1,3-benzoxadiazole as a reagent for determining mono- and diisocyanates in air samples, showcasing the compound's role in environmental monitoring (Vogel & Karst, 2002).
Safety And Hazards
4-Benzyloxyphenyl isocyanate should be handled with care. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. In case of inadequate ventilation, wear respiratory protection. Contaminated work clothing should not be allowed out of the workplace. Keep away from heat/sparks/open flames/hot surfaces .
Eigenschaften
IUPAC Name |
1-isocyanato-4-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c16-11-15-13-6-8-14(9-7-13)17-10-12-4-2-1-3-5-12/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFIHSWMJFCMLJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20292460 | |
| Record name | 4-Benzyloxyphenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20292460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyloxyphenyl isocyanate | |
CAS RN |
50528-73-9 | |
| Record name | 50528-73-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82829 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Benzyloxyphenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20292460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Benzyloxy)phenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



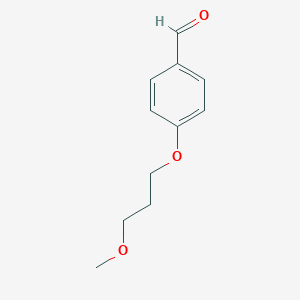
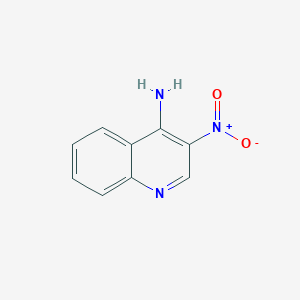
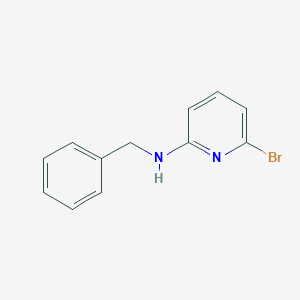
![N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine](/img/structure/B112621.png)
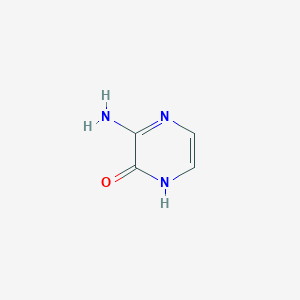
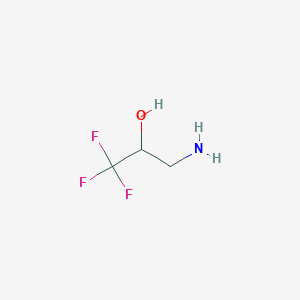
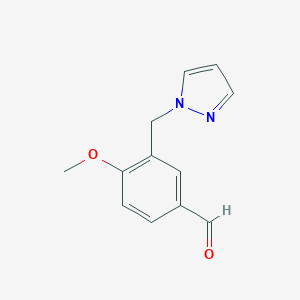
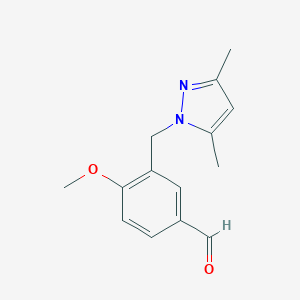
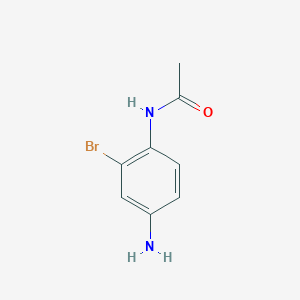
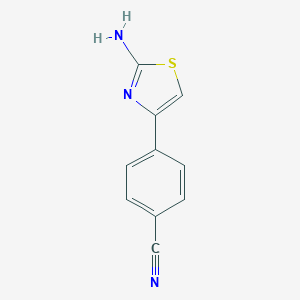
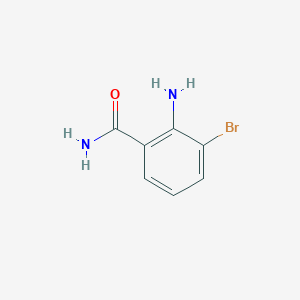
![4-Methoxy-3-[(4-nitrophenoxy)methyl]benzaldehyde](/img/structure/B112637.png)
